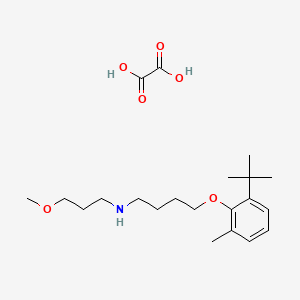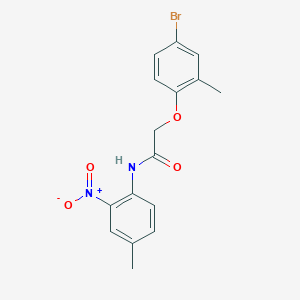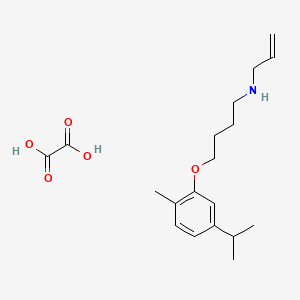![molecular formula C17H22N2O5 B4004398 1-[2-(2-sec-butylphenoxy)ethyl]-1H-imidazole oxalate](/img/structure/B4004398.png)
1-[2-(2-sec-butylphenoxy)ethyl]-1H-imidazole oxalate
Overview
Description
1-[2-(2-sec-butylphenoxy)ethyl]-1H-imidazole oxalate is a useful research compound. Its molecular formula is C17H22N2O5 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.15287181 g/mol and the complexity rating of the compound is 306. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Applications
- Imidazole derivatives have been synthesized and evaluated for their biological activity, particularly their interaction with estrogen receptors and inhibitory effects on cyclooxygenase enzymes, suggesting potential applications in cancer research and anti-inflammatory therapies (Wiglenda et al., 2005).
Catalysis and Chemical Reactions
- Research on iron(II) and iron(III) complexes with phenoxyimidazolyl-salicylaldimine ligands has shown applications in catalyzing ethylene reactions, including oligomerization and polymerization, indicating the compound's relevance in industrial chemistry and materials science (Yankey et al., 2014).
Antioxidant Properties
- Studies on walnut kernels have identified phenolic compounds with significant antioxidant activities, which, while not directly related to imidazole oxalate, highlight the broader interest in discovering compounds with antioxidant properties that could be beneficial in food science and nutrition (Zhang et al., 2009).
Biological and Environmental Safety
- The chronic toxicity of imidazole-based ionic liquids has been assessed, providing important data for environmental safety and ecotoxicology, which could be extrapolated to understand the environmental impact of similar compounds (Siciliano et al., 2019).
Properties
IUPAC Name |
1-[2-(2-butan-2-ylphenoxy)ethyl]imidazole;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O.C2H2O4/c1-3-13(2)14-6-4-5-7-15(14)18-11-10-17-9-8-16-12-17;3-1(4)2(5)6/h4-9,12-13H,3,10-11H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKOOZZTSIHYEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCCN2C=CN=C2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(4-acetylphenyl)amino]-2-oxoethoxy}-N-cyclooctylbenzamide](/img/structure/B4004328.png)
![1-[3-(2-Methoxy-6-prop-2-enylphenoxy)propyl]-4-methylpiperazine;oxalic acid](/img/structure/B4004335.png)
![1-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]-4-methylpiperazine oxalate](/img/structure/B4004348.png)
![2-({2-[2-(2-biphenylyloxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B4004354.png)



![N-[2-(4-methyl-2-nitrophenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4004391.png)
![1-[2-(3-bromophenoxy)ethyl]-4-methylpiperidine oxalate](/img/structure/B4004405.png)
![1-[4-(2-Tert-butyl-4-methylphenoxy)butyl]piperazine;oxalic acid](/img/structure/B4004408.png)

![2-methoxyethyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4004427.png)
![4-[2-[2-(2-Bromo-4-methylphenoxy)ethoxy]ethyl]morpholine;oxalic acid](/img/structure/B4004432.png)
![2-[[4-benzyl-5-[(2-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B4004437.png)
